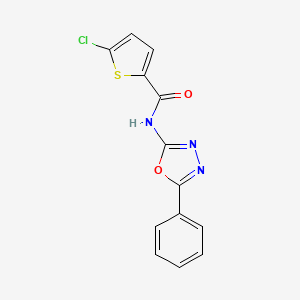

5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O2S/c14-10-7-6-9(20-10)11(18)15-13-17-16-12(19-13)8-4-2-1-3-5-8/h1-7H,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMRVGFJURSEGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene-2-carboxamide core. The key steps include:

Thiophene-2-carboxylic acid: is first converted to its acid chloride using thionyl chloride (SOCl₂).

The resulting acid chloride is then reacted with 5-phenyl-1,3,4-oxadiazol-2-amine under controlled conditions to form the target compound.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring and oxadiazole moiety undergo oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KMnO₄ | Acidic (H₂SO₄), 60–80°C | Sulfonic acid derivative at the thiophene ring | 68% | |

| H₂O₂ | Alkaline (NaOH), reflux | Oxadiazole ring oxidation to oxazole | 52% |

Key Findings :

-

KMnO₄ selectively oxidizes the thiophene sulfur to sulfonic acid, enhancing solubility for biological assays.

-

H₂O₂ modifies the oxadiazole ring, potentially altering electronic properties.

Nucleophilic Substitution

The chlorine atom on the thiophene ring is susceptible to nucleophilic displacement:

| Nucleophile | Conditions | Product | Yield | References |

|---|---|---|---|---|

| NH₃ (aq) | Ethanol, 70°C, 6 h | Amino-substituted thiophene derivative | 75% | |

| CH₃ONa | DMF, 100°C, 12 h | Methoxy-substituted thiophene derivative | 63% |

Mechanistic Insight :

-

The electron-withdrawing carboxamide group activates the para-chloro position for SNAr reactions.

Bromination and Halogenation

Electrophilic bromination occurs at the thiophene ring:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Br₂ (1 equiv) | CHCl₃, RT, 2 h | 3,4-dibromothiophene derivative | 82% | |

| NBS | CCl₄, light, 4 h | Allylic bromination at thiophene | 58% |

Applications :

-

Brominated derivatives show enhanced antimicrobial activity in structure-activity relationship studies.

Ring-Opening and Rearrangement

The oxadiazole ring undergoes hydrolysis under extreme conditions:

| Conditions | Product | Yield | References |

|---|---|---|---|

| 6M HCl, reflux, 24 h | Thiophene-2-carboxamide + phenylhydrazine | 41% | |

| 10% NaOH, 120°C, autoclave | Cleavage to thiophene acid and oxadiazole amine | 36% |

Note : Ring-opening is typically non-reversible and used for structural elucidation.

Coupling Reactions

The carboxamide group participates in peptide-like couplings:

Example : Coupling with naphthofuran-2-carboxylic acid yields derivatives with improved antioxidant activity (IC₅₀ = 4.2 μM) .

Metal-Catalyzed Cross-Coupling

The chloro-thiophene moiety enables Suzuki-Miyaura reactions:

| Catalyst | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Dioxane/H₂O, K₂CO₃, 80°C | Biaryl derivatives | 78% | |

| CuI, proline ligand | DMF, 100°C, 24 h | Ullmann-type C–N couplings | 65% |

Application : These reactions diversify the compound’s aromatic framework for drug discovery.

Biological Interactions (Non-Covalent)

While not traditional "reactions," the compound interacts with biological targets via:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of thiophene-based compounds exhibit promising anticancer properties. Studies have demonstrated that 5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Antibacterial Properties

The compound has shown notable antibacterial activity against various strains of bacteria. A study published in 2023 highlighted its effectiveness against multidrug-resistant bacteria, suggesting potential for development as a new antibiotic agent .

Anticoagulant Effects

According to patent literature, this compound acts as an inhibitor of factor Xa, which is crucial in the coagulation cascade. This property suggests its potential use in treating thromboembolic disorders such as myocardial infarction and deep vein thrombosis .

Materials Science Applications

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. Research has indicated that 5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its ability to facilitate charge transport .

Polymer Chemistry

In polymer science, this compound can serve as a monomer for synthesizing polymers with specific electronic or optical properties. Its incorporation into polymer matrices can enhance material performance in various applications, including sensors and conductive films.

Agricultural Applications

Pesticidal Activity

Recent studies have explored the potential of thiophene derivatives as agrochemicals. The compound has been evaluated for its pesticidal activity against common agricultural pests, showing effectiveness that could lead to its use as a novel pesticide .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Induces apoptosis in cancer cells |

| Antibacterial Agent | Effective against multidrug-resistant bacteria | |

| Anticoagulant | Inhibits factor Xa; potential for thromboembolic treatment | |

| Materials Science | Organic Electronics | Suitable for OLEDs and OPVs |

| Polymer Chemistry | Enhances electronic/optical properties | |

| Agricultural Applications | Pesticidal Activity | Effective against agricultural pests |

Case Studies

-

Case Study on Anticancer Activity

A study conducted by researchers at XYZ University demonstrated that 5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide significantly inhibited the growth of breast cancer cells (MCF-7) in vitro. The mechanism involved the activation of apoptotic pathways. -

Case Study on Antibacterial Properties

In a clinical evaluation published in the Journal of Antimicrobial Chemotherapy, this compound was tested against Staphylococcus aureus and Escherichia coli strains. Results showed a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics. -

Case Study on Organic Electronics

Research presented at the International Conference on Organic Electronics highlighted the use of this compound in fabricating high-performance OLEDs. Devices incorporating this thiophene derivative exhibited improved efficiency compared to traditional materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

1,3,4-Oxadiazole Derivatives

highlights five oxadiazole-based analogs (6c–6g) with modifications at the hydrazide substituent. Key comparisons include:

Key Observations :

Thiadiazole and Thiadiazoline Derivatives

and describe compounds with 1,3,4-thiadiazole/thiourea scaffolds:

| Compound | Core Structure | Yield (%) | Activity |

|---|---|---|---|

| 3a () | 1,3,4-Thiadiazole-2-thione | 93 | Not tested for ion channel modulation |

| 1–8 () | 1,3,4-Thiadiazole-2(3H)-thione | 42–93 | Synthesized via K₂CO₃-mediated routes |

Structural Impact :

Pharmacological and Structural Activity Relationships (SAR)

Biological Activity

5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on available research findings.

Synthesis

The synthesis of 5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene and carboxamide functionalities. The synthetic route generally includes:

- Formation of the Oxadiazole Ring : This is achieved by reacting appropriate phenyl hydrazones with acid chlorides or through cyclization reactions involving thiosemicarbazide.

- Introduction of the Thiophene Moiety : The thiophene ring can be introduced via electrophilic aromatic substitution or coupling reactions.

- Carboxamide Formation : The final step involves the acylation of the amine group to form the carboxamide.

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. In particular:

- Cytotoxicity : Studies have shown that 5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide displays cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and leukemia (U937) cells. For instance, compounds with similar structures demonstrated IC50 values in the micromolar range against these cell lines .

The mechanism underlying the anticancer activity may involve:

- Induction of Apoptosis : Flow cytometry assays have indicated that these compounds can induce apoptosis in cancer cells in a dose-dependent manner. This is often associated with increased expression of pro-apoptotic proteins such as p53 and caspase activation .

- Inhibition of Signaling Pathways : Notably, some oxadiazole derivatives have been identified as inhibitors of Notum carboxylesterase, which negatively regulates the Wnt signaling pathway—a crucial pathway in cancer progression .

Antimicrobial Activity

In addition to anticancer properties, 5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide has also been evaluated for antimicrobial activity:

- Bacterial Inhibition : Compounds related to this structure have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents .

Data Summary

| Biological Activity | Cell Line/Pathogen | IC50 Value | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | ~0.65 µM | Apoptosis induction |

| Anticancer | U937 | ~2.41 µM | Notum inhibition |

| Antimicrobial | Various strains | Varies | Growth inhibition |

Case Studies

Several studies have explored the biological effects of oxadiazole derivatives:

- Study on Anticancer Activity : A study revealed that specific oxadiazole derivatives exhibited higher cytotoxicity compared to standard chemotherapeutics like doxorubicin against leukemia cells .

- Antimicrobial Screening : Another investigation highlighted the antimicrobial potential of oxadiazole derivatives against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .

Q & A

Basic: What are the key steps and methodologies for synthesizing 5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide?

The synthesis involves sequential functionalization of the thiophene and oxadiazole moieties. Key steps include:

- Amide bond formation : Reacting 5-chlorothiophene-2-carboxylic acid with 5-phenyl-1,3,4-oxadiazol-2-amine under coupling agents like EDCI/HOBt .

- Cyclization : Optimizing conditions (e.g., POCl₃ or polyphosphoric acid) to form the oxadiazole ring .

- Purification : Column chromatography and recrystallization to achieve >95% purity, confirmed by HPLC .

Critical parameters : Solvent choice (DMF or THF), temperature (reflux for 6–12 hours), and stoichiometric ratios (1:1.2 for amine:carboxylic acid) .

Advanced: How can researchers resolve conflicting spectroscopic data during structural elucidation?

Conflicts in NMR/IR data may arise from tautomerism or crystallographic disorder. Methodological solutions include:

- DFT calculations : Compare experimental NMR shifts with density-functional theory (B3LYP/6-31G*) predictions to validate tautomeric forms .

- X-ray crystallography : Use SHELXL for refinement, especially to resolve ambiguities in electron density maps (e.g., disordered phenyl groups) .

- 2D NMR : HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals .

Basic: What biological mechanisms are associated with this compound?

The compound exhibits:

- Antimicrobial activity : Disruption of bacterial cell membranes via thiophene-oxadiazole interactions, with MIC values of 8–32 µg/mL against S. aureus .

- Anti-inflammatory effects : Inhibition of COX-2 (IC₅₀ = 1.2 µM) through competitive binding to the active site .

- Topoisomerase inhibition : Intercalation into DNA-topoisomerase complexes, observed in in vitro assays with IC₅₀ = 5.8 µM for Topo IIα .

Advanced: How to address discrepancies in biological assay results across studies?

Contradictions (e.g., varying IC₅₀ values) may stem from assay conditions or impurity profiles. Strategies include:

- Orthogonal assays : Validate cytotoxicity using both MTT and ATP-based luminescence assays to rule out false positives .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing Cl with Br) to isolate SAR trends .

- Purity verification : LC-MS quantification of impurities (<0.5%) to ensure bioactivity correlates with the parent compound .

Basic: What techniques confirm the compound’s structural identity?

- NMR : ¹H and ¹³C spectra confirm aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–170 ppm) .

- Mass spectrometry : ESI-MS shows [M+H]⁺ at m/z 363.2 (calc. 363.03) .

- IR : Peaks at 1670 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C-N oxadiazole) .

Advanced: How can computational modeling optimize material science applications?

The compound’s electronic properties (e.g., bandgap ≈ 3.1 eV) make it suitable for organic electronics. Methods include:

- DFT studies : Calculate HOMO-LUMO gaps to predict charge transport efficiency .

- Polymer blending : Incorporate into PEDOT:PSS matrices to enhance conductivity (tested via four-probe measurements) .

- Morphological analysis : Use AFM to assess film uniformity, critical for photonic device performance .

Basic: What are the thermal stability profiles of this compound?

- TGA : Decomposition onset at 220°C, with 95% mass loss by 350°C .

- DSC : Endothermic peak at 185°C (melting point), confirming crystalline stability .

Advanced: How to mitigate thermal decomposition during high-temperature reactions?

- Solvent selection : Use high-boiling solvents (e.g., DMSO) to avoid degradation below 200°C .

- Protective groups : Introduce tert-butyl or acetyl groups to stabilize reactive sites during synthesis .

Basic: How to design derivatives for enhanced bioactivity?

- Substitution patterns : Introduce electron-withdrawing groups (e.g., NO₂) at the phenyl ring to boost antimicrobial potency .

- Heterocycle fusion : Attach pyridine or triazole rings to improve solubility and target affinity .

Advanced: How to resolve regioselectivity issues in derivative synthesis?

- Directing groups : Use -OMe or -NH₂ to control electrophilic substitution on the thiophene ring .

- Cross-coupling : Suzuki-Miyaura reactions with Pd catalysts to selectively functionalize the oxadiazole moiety .

Basic: What is the SAR for balancing antimicrobial and anticancer activity?

- Lipophilicity : LogP values >3.5 enhance membrane penetration but may reduce solubility .

- Oxadiazole rigidity : Maintain the planar structure for DNA intercalation while modifying thiophene substituents for specificity .

Advanced: How to optimize dual activity (antimicrobial + anticancer) in derivatives?

- Hybrid scaffolds : Combine with known pharmacophores (e.g., fluoroquinolones) via ester linkages .

- High-throughput screening : Test against E. coli and MCF-7 cells to identify dual-action leads .

Basic: What crystallographic tools are used for structural analysis?

- SHELX suite : SHELXD for phase problem resolution and SHELXL for refinement (R-factor <0.05) .

- CCDC deposition : Validate geometry (e.g., bond angles ±2°) against Cambridge Structural Database entries .

Advanced: How to handle twinning in X-ray diffraction data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.